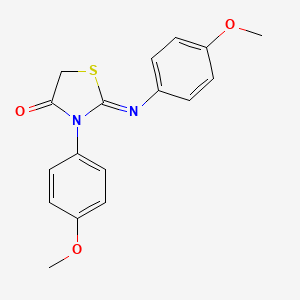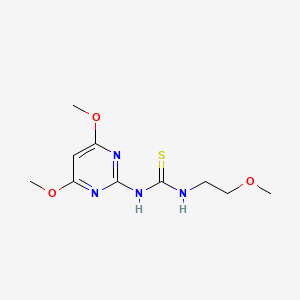
N-benzyl-2-chloroquinazolin-4-amine
Descripción general
Descripción
N-benzyl-2-chloroquinazolin-4-amine (also known as this compound or BCQ) is a synthetic compound that has recently been studied for its potential applications in pharmacology, biochemistry, and physiology. BCQ has been identified as a potential inhibitor of several enzymes, including the enzyme dihydrofolate reductase (DHFR). In addition, BCQ has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Catalytic Applications
N-benzyl-2-chloroquinazolin-4-amine plays a role in various catalytic processes. For instance, it is used in Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-ones with N-alkyl-O-benzoyl-hydroxylamines. This process exhibits high efficiency and good functional group tolerance, yielding exclusive 2,6-bis-aminated products under mild conditions (Zhang et al., 2018).
Synthesis of Novel Compounds
The compound is integral in the synthesis of novel chemical structures. Microwave-assisted synthesis of novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds is one such application. This process is efficient and provides a simple method for synthesizing these compounds in good yield in a short time (Liu et al., 2008).
Medicinal Chemistry and Drug Development
In medicinal chemistry, this compound is utilized for synthesizing potential therapeutic agents. For example, the synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents demonstrated the potential of this class of compounds as effective inhibitors of Mycobacterium tuberculosis growth (Odingo et al., 2014).
Green Chemistry Approaches
The compound is also used in green chemistry applications. An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones via a three-component reaction that uses readily available benzyl alcohols instead of unstable aldehydes is one such example, highlighting its role in environmentally friendly chemical processes (Azimi & Azizian, 2016).
Anticancer Research
In cancer research, compounds derived from this compound have been evaluated for their anticancer properties. For instance, the synthesis and biological activity of novel N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, though showing weaker activity than standard drugs, still hold significance in anticancer research (Liu et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCBIDUKEIBVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of N-benzyl-2-chloroquinazolin-4-amine molecules in the solid state?
A1: The crystal structure of this compound reveals that the asymmetric unit contains two independent molecules. Each molecule features a nearly planar quinazoline ring system. The phenyl ring and the quinazoline ring system within each molecule are not coplanar, exhibiting dihedral angles of 88.25° and 85.28°. Furthermore, within the crystal lattice, these independent molecules interact through N—H⋯N hydrogen bonds, arranging themselves in chains along the [] direction [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B1227129.png)

![2-ethyl-N-[1-[2-(1-piperidinyl)ethyl]-2-benzimidazolyl]-3-pyrazolecarboxamide](/img/structure/B1227132.png)
![2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone](/img/structure/B1227133.png)
![(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1227134.png)

![2-[4-((1R,2R,6S,7S)-3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-benzoylamino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1227136.png)

![2-(4-bromophenoxy)-N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1227138.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1227141.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B1227142.png)
![4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B1227146.png)

![4-Bromobenzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B1227149.png)
